Cas no 2287267-05-2 (2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid structure
2287267-05-2 structure
商品名:2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
CAS番号:2287267-05-2
MF:C18H22N2O6
メガワット:362.377085208893
CID:5980546
PubChem ID:137945974

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2287267-05-2
    • EN300-6761357
    • 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
    • インチ: 1S/C18H22N2O6/c1-16(2,3)26-15(23)19-13(14(21)22)18-8-17(9-18,10-18)11-4-6-12(7-5-11)20(24)25/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)
    • InChIKey: ZQWKJFXJMVHPJN-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C12CC(C3C=CC(=CC=3)[N+](=O)[O-])(C1)C2)NC(=O)OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 362.14778643g/mol
  • どういたいしつりょう: 362.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 592
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 121Ų

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6761357-10.0g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
10.0g
$7742.0 2025-03-13
Enamine
EN300-6761357-2.5g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
2.5g
$3530.0 2025-03-13
Enamine
EN300-6761357-0.25g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
0.25g
$1657.0 2025-03-13
Enamine
EN300-6761357-0.5g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
0.5g
$1728.0 2025-03-13
Enamine
EN300-6761357-0.05g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
0.05g
$1513.0 2025-03-13
Enamine
EN300-6761357-0.1g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
0.1g
$1585.0 2025-03-13
Enamine
EN300-6761357-1.0g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
1.0g
$1801.0 2025-03-13
Enamine
EN300-6761357-5.0g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287267-05-2 95.0%
5.0g
$5221.0 2025-03-13

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid 関連文献

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acidに関する追加情報

Introduction to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic Acid (CAS No: 2287267-05-2)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, identified by its CAS number 2287267-05-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate stereochemistry and functional group diversity, making it a promising candidate for various chemical and biological applications.

The molecular structure of this compound features a bicyclo[1.1.1]pentanyl moiety, which is a fused three-membered ring system consisting of three carbon atoms and two hydrogen atoms, further substituted with an acetic acid derivative. This bicyclic framework imparts unique conformational flexibility and reactivity, which are highly valued in medicinal chemistry for designing molecules with enhanced binding affinity and selectivity.

Additionally, the presence of a 4-nitrophenyl group at the 3-position of the bicyclo[1.1.1]pentanyl ring introduces a strong electron-withdrawing effect, influencing the electronic properties of the molecule. This feature is particularly useful in drug design, as nitroaromatic compounds often exhibit potent biological activities due to their ability to interact with various biological targets.

The amide functionality at the 2-position, represented by (2-Methylpropan-2-yl)oxycarbonylamino, serves as a protective group for amino acids or other nucleophilic centers in peptide synthesis. The tert-butyl carbonyl (Boc) group is widely used in peptide coupling reactions to prevent unwanted side reactions, ensuring high yields and purity in synthetic pathways.

This compound's unique structural features make it an attractive scaffold for developing novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this molecule with high precision, facilitating the rational design of derivatives with improved pharmacokinetic profiles.

In the realm of drug discovery, the bicyclo[1.1.1]pentanyl core has been extensively studied for its potential in modulating enzyme activity and receptor binding. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and carbonic anhydrase, which are implicated in various inflammatory and metabolic disorders.

The 4-nitrophenyl substituent further enhances the biological activity of this compound by contributing to its lipophilicity and electronic distribution. Nitroaromatic compounds are known for their ability to engage with biological targets through hydrophobic interactions and hydrogen bonding, making them valuable candidates for developing small-molecule drugs.

Recent studies have highlighted the utility of this compound in preclinical models as a potential lead for treating neurological disorders. The combination of the bicyclo[1.1.1]pentanyl scaffold and the 4-nitrophenyl group creates a molecule with dual functionality, allowing it to interact with multiple targets simultaneously—a strategy that has proven effective in overcoming drug resistance.

Synthetic methodologies for preparing this compound have been refined over recent years, leveraging advances in transition-metal catalysis and asymmetric synthesis. The introduction of chiral auxiliaries or catalysts has enabled the preparation of enantiomerically pure forms of this molecule, which is crucial for achieving optimal pharmacological activity.

The acetic acid moiety at one end of the molecule provides a carboxylic acid functionality, which can be further modified through esterification or amidation to tailor its solubility and metabolic stability. This flexibility allows chemists to fine-tune the physicochemical properties of derivatives for specific applications.

In conclusion, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No: 2287267-05-2) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical features positions it as a valuable building block for future drug discovery efforts.

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